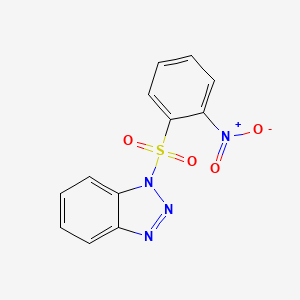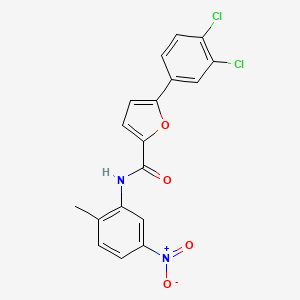![molecular formula C25H29N5 B6015736 8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[55]undecane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the triazinyl moiety, followed by the introduction of the diazaspiro structure through a cyclization reaction. The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spiro structure could be useful in the development of new materials with specific properties, such as optical or electronic materials.
Biological Studies: The compound may be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinyl moiety could be involved in binding to specific sites on proteins, while the diazaspiro structure may influence the compound’s overall conformation and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(5,6-diisopropyl-1,2,4-triazin-3-yl)pyridine: Another compound with a triazinyl moiety, used in coordination chemistry.
4-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: A triazinyl derivative with potential biological activity.
Uniqueness
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane is unique due to its combination of a spiro structure with triazinyl and diazaspiro moieties. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
8-benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5/c1-3-9-21(10-4-1)18-29-15-7-13-25(19-29)14-8-16-30(20-25)24-27-23(17-26-28-24)22-11-5-2-6-12-22/h1-6,9-12,17H,7-8,13-16,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQZNZMXIIDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C3=NC(=CN=N3)C4=CC=CC=C4)CN(C1)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azocan-1-yl)-3-[5-methoxy-2-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6015661.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![1-cyclohexyl-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide](/img/structure/B6015667.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)

